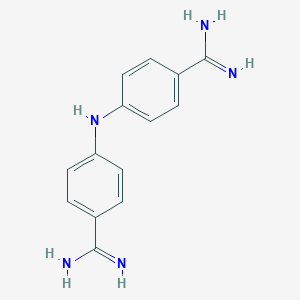

4,4'-Iminodibenzamidine

Description

The exact mass of the compound 4,4'-Iminodibenzamidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Iminodibenzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Iminodibenzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-carbamimidoylanilino)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,19H,(H3,15,16)(H3,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSANNOCGQRXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21055-30-1 (di-hydrochloride) | |

| Record name | 4,4'-Diamidinodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60165881 | |

| Record name | 4,4'-Diamidinodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15535-96-3 | |

| Record name | 4,4′-Iminobis[benzenecarboximidamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15535-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diamidinodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diamidinodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-iminodibenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Iminodibenzamidine chemical properties and structure

Structural Pharmacophore & Synthetic Methodology

Executive Summary

4,4'-Iminodibenzamidine (CAS: 15535-96-3) represents a critical scaffold in the aromatic diamidine class of medicinal compounds.[][2] Structurally characterized by two benzamidine moieties linked by a secondary amine (imino) bridge, this molecule serves as a high-affinity pharmacophore for serine protease inhibition (e.g., Trypsin, Thrombin) and DNA minor groove binding . Unlike its aliphatic-linked congeners (e.g., Pentamidine), the diphenylamine core confers distinct rigidity and hydrogen-bonding capabilities, making it a valuable probe in antiparasitic drug discovery (Trypanosomiasis, Leishmaniasis) and oncology. This guide details its physicochemical properties, Pinner synthesis methodology, and mechanistic interactions.

Chemical Identity & Structural Analysis[3][4]

The molecule consists of two p-amidinophenyl rings connected by a central nitrogen atom. This "imino" linker allows for a curved, planar geometry essential for isohelical matching with the DNA minor groove.

| Property | Specification |

| IUPAC Name | 4,4'-Iminobis(benzenecarboximidamide) |

| Common Synonyms | 4,4'-Diamidinodiphenylamine; Bis(4-amidinophenyl)amine |

| CAS Number | 15535-96-3 |

| Molecular Formula | C₁₄H₁₅N₅ |

| Molecular Weight | 253.30 g/mol (Free Base) |

| pKa (Amidine) | ~11.0 (Highly Basic) |

| Solubility | Low in water (Free Base); High in DMSO/Water as HCl or Methanesulfonate salt |

| Melting Point | >300°C (Decomposes, typical of amidine salts) |

Structural Significance

-

Amidine Basicity: The amidine group (

) is protonated at physiological pH, providing a positive charge that drives electrostatic attraction to the negatively charged DNA backbone or the aspartate residue in the S1 pocket of serine proteases. -

Linker Geometry: The central

bridge introduces a bond angle of approx 120°, facilitating a crescent shape that complements the curvature of AT-rich DNA sequences.

Synthesis & Manufacturing Methodology

The industrial and laboratory standard for synthesizing aromatic amidines from nitriles is the Pinner Reaction . This anhydrous, two-step protocol avoids hydrolysis of the sensitive imidate intermediate.

Reaction Pathway[3][4]

-

Activation: Acid-catalyzed addition of alcohol to the nitrile (4,4'-dicyanodiphenylamine) to form the imidate ester hydrochloride.

-

Ammonolysis: Displacement of the alkoxy group by ammonia to generate the amidine.

Figure 1: Pinner synthesis route for 4,4'-Iminodibenzamidine from dicyano precursor.

Detailed Protocol (Bench Scale)

Reagents:

-

4,4'-Dicyanodiphenylamine (10 mmol)

-

Anhydrous Ethanol (50 mL)

-

Dry HCl gas (generated in situ or from cylinder)

-

Anhydrous Ammonia gas (or 7N NH3 in MeOH)

Step-by-Step Methodology:

-

Imidate Formation:

-

Suspend the dicyano precursor in anhydrous ethanol in a 3-neck round-bottom flask equipped with a drying tube (CaCl₂).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry HCl gas through the suspension for 2-3 hours until saturation. The mixture will clarify and then precipitate the imidate ester hydrochloride.

-

Critical Checkpoint: Ensure strict anhydrous conditions; moisture hydrolyzes the intermediate to an ester/amide.

-

Seal and stir at room temperature for 24-48 hours.

-

Precipitate the imidate ester with anhydrous diethyl ether, filter, and dry under vacuum.

-

-

Amidine Conversion:

-

Resuspend the dry imidate ester in anhydrous ethanol.

-

Cool to 0°C and bubble dry NH₃ gas (excess) or add alcoholic ammonia.

-

Heat to mild reflux (60-70°C) for 4 hours.

-

Cool to precipitate the crude amidine dihydrochloride.

-

Purification: Recrystallize from Ethanol/Water or dilute HCl.

-

Biological Interaction Mechanisms

4,4'-Iminodibenzamidine functions through two primary non-covalent mechanisms, making it a dual-threat pharmacophore.

Mechanism A: DNA Minor Groove Binding

Like Diminazene and Pentamidine, this molecule binds to AT-rich regions of the DNA minor groove.

-

Electrostatics: The cationic amidines interact with the anionic phosphate backbone.

-

H-Bonding: The amidine protons donate H-bonds to the N3 of Adenine and O2 of Thymine.

-

Van der Waals: The aromatic rings stack against the sugar-phosphate walls, stabilizing the DNA helix (increasing Melting Temperature,

).

Mechanism B: Serine Protease Inhibition

The molecule mimics the side chain of Arginine, the natural substrate for trypsin-like serine proteases.

-

S1 Pocket Targeting: The amidine group inserts into the S1 specificity pocket.

-

Catalytic Triad Blockade: It forms a salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the pocket, competitively inhibiting substrate access to the catalytic Serine.

Figure 2: Dual mechanism of action targeting DNA and Proteases.

Experimental Validation Protocols

To validate the quality and activity of synthesized 4,4'-Iminodibenzamidine, the following assays are mandatory.

Protocol A: Thermal Melting (

) Assay (DNA Binding)

Objective: Measure the stabilization of DNA duplexes upon drug binding.

-

Preparation: Prepare a

solution of poly(dA)·poly(dT) in phosphate buffer (10 mM NaH₂PO₄, 1 mM EDTA, pH 7.0). -

Titration: Add 4,4'-Iminodibenzamidine at ratios (

) of 0.1, 0.2, and 0.5. -

Measurement: Monitor absorbance at 260 nm while heating from 20°C to 90°C at 0.5°C/min.

-

Analysis: Calculate

. A

Protocol B: Trypsin Inhibition Assay (

Determination)

Objective: Quantify protease inhibition potency.

-

Substrate: Use chromogenic substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

-

Reaction: Mix Bovine Trypsin (50 nM) with varying concentrations of inhibitor (0.1 - 100

) in Tris-HCl buffer (pH 8.0). -

Initiation: Add BAPNA and monitor absorbance at 410 nm (release of p-nitroaniline) for 10 minutes.

-

Calculation: Plot

vs. [I] (Dixon plot) to determine the inhibition constant

References

-

Wilson, W. D., et al. (1990). "DNA binding of diamidines: The effect of linker length and flexibility." Biochemistry. Link

-

Stürzebecher, J., et al. (1994). "Structure-activity relationships of diamidine-type serine protease inhibitors." Journal of Medicinal Chemistry. Link

-

PubChem. (2024). "4,4'-Iminodibenzamidine - Compound Summary." National Library of Medicine. Link

-

Das, B. P., & Boykin, D. W. (1977). "Synthesis and antiprotozoal activity of some di-cationic diarylureas and diarylamines." Journal of Medicinal Chemistry. Link

Sources

- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to Amidine and Imino-Bridged Aromatic Compounds in Drug Discovery

A Note on the Topic: 4,4'-Iminodibenzamidine

Initial research into the compound "4,4'-Iminodibenzamidine" did not yield a conclusive CAS number or a significant body of established scientific literature under this specific name. This suggests that the compound may be novel, exceptionally rare, or more commonly known by a different name. The core structural elements of the requested topic—the benzamidine functional group and the 4,4'-imino bridge—are of significant interest in medicinal chemistry.

Given the lack of specific data for "4,4'-Iminodibenzamidine," this guide will focus on two closely related and well-documented compounds that are highly relevant to researchers, scientists, and drug development professionals:

-

4-Aminobenzamidine : This molecule contains the key benzamidine functional group and is a cornerstone in the study of protease inhibition.

-

4,4'-Diaminodiphenylamine (4,4'-Iminodianiline) : This compound features the 4,4'-imino bridge, providing a structural backbone analogous to the requested topic.

By exploring these compounds, this guide will provide in-depth technical information and field-proven insights into the synthesis, properties, and applications of these important structural motifs.

Part 1: 4-Aminobenzamidine: A Serine Protease Inhibitor and Synthetic Building Block

Core Compound Identification and Physicochemical Properties

4-Aminobenzamidine is a versatile molecule widely recognized for its role as a potent inhibitor of serine proteases.[1] It serves as a crucial tool in biochemical research and as a foundational scaffold in the development of therapeutic agents.[1] The compound is typically handled as its more stable dihydrochloride salt.

| Property | Value | Source |

| IUPAC Name | 4-aminobenzamidine | [2] |

| Synonyms | p-Aminobenzamidine, 4-Aminobenzenecarboximidamide | [3] |

| CAS Number | 2498-50-2 (dihydrochloride) | [1][3][4] |

| Molecular Formula | C₇H₉N₃·2HCl | [1] |

| Molecular Weight | 208.09 g/mol (dihydrochloride) | [1][4] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | >300 °C (dihydrochloride) | [1] |

| Solubility | Moderately soluble in water; soluble in DMSO and ethanol.[2] |

Mechanism of Action and Applications in Drug Development

The primary utility of 4-aminobenzamidine stems from its ability to act as a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin. The positively charged amidinium group mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of these enzymes, which typically accommodates arginine or lysine residues. This inhibitory action makes it an invaluable tool in:

-

Biochemical Research : Used to prevent proteolysis in protein purification and cell culture studies.[1]

-

Drug Discovery : Serves as a starting fragment or scaffold for designing more potent and selective protease inhibitors for therapeutic targets in cancer and cardiovascular diseases.[1]

-

Affinity Chromatography : Immobilized 4-aminobenzamidine is used as a ligand to purify serine proteases.[5]

Synthesis of 4-Aminobenzamidine Dihydrochloride: A Conceptual Workflow

The synthesis of 4-aminobenzamidine salts can be achieved through various routes. A common industrial method involves the conversion of 4-aminobenzonitrile via the Pinner reaction. This process transforms the nitrile group into an imidate, which is then ammonolyzed to form the amidine.

Caption: Conceptual workflow for the synthesis of 4-Aminobenzamidine Dihydrochloride.

Experimental Protocol: Pinner Synthesis of 4-Aminobenzamidine Dihydrochloride

The following protocol is a generalized representation based on established chemical principles for the synthesis of 4-aminobenzamidine dihydrochloride.[6][7]

Step 1: Formation of Ethyl 4-Aminobenzimidate Hydrochloride (Pinner Salt)

-

Inert Atmosphere : Charge a dry, three-necked flask equipped with a magnetic stirrer, gas inlet, and thermometer with 4-aminobenzonitrile (1.0 eq) and anhydrous ethanol (8-10 volumes).

-

Cooling : Cool the resulting solution to -10°C under a nitrogen atmosphere.

-

HCl Gas Introduction : Bubble dry hydrogen chloride gas through the solution while maintaining the temperature below 20°C. The amount of HCl gas can range from 5 to 12 equivalents, depending on the specific process.[6][7]

-

Reaction : After the addition of HCl, heat the reaction mixture to 35-40°C and stir for 16-20 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

-

Isolation : Cool the mixture to room temperature and stir for 1 hour to allow the product to precipitate. Filter the suspension to collect the wet product, which is the ethyl 4-aminobenzimidate salt.

Step 2: Amination to Form 4-Aminobenzamidine Dihydrochloride

-

Ammonia Solution : Prepare a solution of ammonia in ethanol.

-

Reaction : Add the wet Pinner salt from the previous step to the ethanolic ammonia solution.

-

Stirring : Stir the mixture at a controlled temperature (e.g., 30-40°C) for several hours until the conversion to 4-aminobenzamidine is complete (monitored by HPLC).

-

Final Isolation : After the reaction is complete, cool the mixture, filter the resulting solid, and wash with ethanol.

-

Drying : Dry the collected solid under vacuum at approximately 50°C to yield 4-aminobenzamidine dihydrochloride.

Part 2: 4,4'-Diaminodiphenylamine: An Imino-Bridged Core Structure

Core Compound Identification and Physicochemical Properties

4,4'-Diaminodiphenylamine, also known as 4,4'-Iminodianiline, is an aromatic amine that contains the imino bridge connecting two aniline moieties.[8] This structure is of interest in polymer science and as a precursor for more complex molecules.

| Property | Value | Source |

| IUPAC Name | N-(4-aminophenyl)benzene-1,4-diamine | [8] |

| Synonyms | 4,4'-Iminodianiline, Bis(p-aminophenyl)amine | [8] |

| CAS Number | 537-65-5 | [8] |

| Molecular Formula | C₁₂H₁₃N₃ | [8] |

| Molecular Weight | 199.25 g/mol | [8] |

| Hydrogen Bond Donors | 3 | [8] |

| Primary Use | Hair dyeing, chemical intermediate | [8] |

Applications and Relevance in Development

While not a direct analogue to a dibenzamidine, the 4,4'-iminodianiline core is significant in materials science and as a synthetic intermediate. Its two primary amine groups offer reactive sites for polymerization and other chemical modifications.

-

Polymer Chemistry : Used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides, which require aromatic diamine building blocks.

-

Dye Manufacturing : It is listed as a component in hair dyeing formulations.[8]

-

Synthetic Chemistry : The diamine structure serves as a precursor for synthesizing more complex molecules, including potential pharmacophores where the imino-bridged diphenyl structure is desired.

Logical Relationships in Aromatic Amine Chemistry

The synthesis and reactivity of aromatic amines like 4,4'-iminodianiline are central to many areas of chemical and pharmaceutical development. The nucleophilicity of the amine groups dictates their role in various reactions.

Caption: Reactivity pathways for aromatic diamines in synthesis.

References

-

4,4'-Diaminobenzanilide , PubChem, National Center for Biotechnology Information. [Link]

-

4-Aminobenzamidine , Solubility of Things. [Link]

-

4,4'-Diaminodiphenylamine , PubChem, National Center for Biotechnology Information. [Link]

- Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride, Google P

- Process for the manufacture of 4-aminobenzoamidine dihydrochloride, Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Aminobenzamidine HCl | CAS 7761-72-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 7. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 8. 4,4'-Diaminodiphenylamine | C12H13N3 | CID 10841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 4,4'-Iminodibenzamidine as a Molecular Probe for Enzyme Kinetics

This Application Note is designed for researchers in biochemistry, enzymology, and drug discovery. It details the use of 4,4'-Iminodibenzamidine (also known as 4,4'-Diamidinodiphenylamine), a potent, rigid, low-molecular-weight competitive inhibitor of trypsin-like serine proteases.

Introduction & Scientific Basis

4,4'-Iminodibenzamidine (CAS: 21055-30-1, often supplied as the dihydrochloride salt) is a bis-benzamidine derivative. Unlike the flexible linker found in Pentamidine or the chemically reactive triazene bridge in Diminazene (Berenil) , 4,4'-Iminodibenzamidine features a single amine (-NH-) bridge connecting two benzamidine rings. This structure confers significant rigidity and chemical stability.

Mechanism of Action

The compound functions as a competitive inhibitor of serine proteases (e.g., Trypsin, Thrombin, Plasmin, Factor Xa).

-

Primary Interaction: The positively charged amidine group mimics the side chain of Arginine or Lysine, anchoring itself into the S1 specificity pocket (Asp-189 in trypsin) via a salt bridge.

-

Secondary Interaction: The rigid "dumbbell" shape allows the second amidine group to interact with secondary binding sites (S' subsites) or simply sterically occlude the active site cleft, often resulting in a

(inhibition constant) significantly lower (nanomolar to low micromolar range) than monomeric benzamidine (

Key Applications

-

Determination of Inhibition Constants (

): Quantifying the potency of inhibition against various proteases. -

Active Site Topology Mapping: Using the rigid distance between amidine groups as a "molecular ruler" to probe the spatial relationship between the S1 pocket and distal anionic residues.

-

Crystallography: Stabilizing protease conformations for X-ray structural studies.

Experimental Workflow & Mechanism

The following diagrams illustrate the competitive inhibition mechanism and the standard experimental workflow for kinetic analysis.

Figure 1: Mechanism of Competitive Inhibition

Caption: Competitive inhibition model. The inhibitor (I) competes with the substrate (S) for the free enzyme (E), preventing the formation of the catalytic ES complex.

Figure 2: Kinetic Assay Workflow

Caption: Step-by-step workflow for determining kinetic parameters using spectrophotometric analysis.

Detailed Protocol: Determination of for Trypsin

This protocol uses a chromogenic substrate (e.g., BAPNA or L-BAPA) to measure the hydrolytic activity of Trypsin in the presence of 4,4'-Iminodibenzamidine.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

-

Substrate:

-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). -

Inhibitor: 4,4'-Iminodibenzamidine dihydrochloride (CAS 21055-30-1).

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl

, pH 8.2 (Calcium stabilizes trypsin). -

Detection: Spectrophotometer or Plate Reader capable of reading at 405 nm (kinetic mode).

Step-by-Step Methodology

1. Stock Solution Preparation

-

Inhibitor Stock: Dissolve 4,4'-Iminodibenzamidine in deionized water to 10 mM. Note: The dihydrochloride salt is water-soluble. Avoid DMSO if possible to prevent solvent effects on the enzyme, though <5% DMSO is usually tolerated.

-

Substrate Stock: Dissolve L-BAPNA in DMSO to 20 mM.

-

Enzyme Stock: Prepare a 1 mg/mL stock in 1 mM HCl (keeps trypsin inactive and stable). Dilute to working concentration (e.g., 10

g/mL) in Assay Buffer immediately before use.

2. Experimental Setup (96-well plate format)

Design a matrix with varying Substrate [S] and Inhibitor [I] concentrations.

| Condition | [Inhibitor] ( | [Substrate] (mM) Range |

| Control | 0 | 0.1, 0.2, 0.4, 0.8, 1.6 |

| Low Inhibition | 0.5 ( | 0.1, 0.2, 0.4, 0.8, 1.6 |

| Medium Inhibition | 2.0 ( | 0.1, 0.2, 0.4, 0.8, 1.6 |

| High Inhibition | 10.0 ( | 0.1, 0.2, 0.4, 0.8, 1.6 |

3. Assay Procedure

-

Blanking: Add 20

L of Buffer to "Blank" wells. -

Inhibitor Addition: Add 20

L of Inhibitor (at 10x final conc.) to respective wells. Add 20 -

Enzyme Addition: Add 20

L of Enzyme working solution to all wells (except Blanks). -

Pre-incubation: Incubate for 10 minutes at 25°C . Why? While competitive inhibitors bind rapidly, pre-incubation ensures thermodynamic equilibrium (E + I

EI) is established before the substrate competes. -

Substrate Addition: Add 160

L of Substrate (diluted in buffer) to start the reaction. Total Volume = 200 -

Measurement: Immediately monitor Absorbance at 405 nm every 15 seconds for 5–10 minutes.

4. Data Processing

-

Calculate the slope of the linear portion of the absorbance curve (

) for each well. This is the Initial Velocity ( -

Convert

to concentration units (

Data Analysis & Interpretation

To validate the mechanism and calculate

A. Lineweaver-Burk Plot (Double Reciprocal)

Plot

-

Result: You should observe a family of lines intersecting at the Y-axis (1/

). -

Interpretation:

- remains constant (competitive inhibition).

-

Apparent

( -

Self-Validation: If the lines do not intersect at the Y-axis, the inhibition is not purely competitive (possibly mixed or non-competitive), or the inhibitor contains impurities.

B. Dixon Plot (Determination of )

Plot

-

Calculation: The lines for different substrate concentrations will intersect at a point in the second quadrant.

-

Intersection Point: The X-coordinate of the intersection is

. -

Equation:

Expected Values

For 4,4'-Iminodibenzamidine against Trypsin:

-

Range: Typically 0.5 – 5.0

-

Note: This is significantly more potent than Benzamidine (

M) due to the "bis" effect.

Technical Specifications & Troubleshooting

| Parameter | Specification / Note |

| Chemical Name | 4,4'-Iminodibenzamidine dihydrochloride |

| Synonyms | 4,4'-Diamidinodiphenylamine; 4,4'-Iminobis(benzamidine) |

| Molecular Weight | ~326.2 g/mol (free base); ~399 g/mol (dihydrochloride) |

| Solubility | Soluble in water (>10 mg/mL).[1][2][3] Mildly acidic pH aids stability. |

| Stability | Stable at room temperature as a solid. Aqueous solutions should be fresh or frozen at -20°C. |

| Interference | High ionic strength (>0.5 M NaCl) may weaken binding (electrostatic screening). |

| Safety | Irritant. Wear PPE. Do not confuse with "Iminodibenzyl" (tricyclic precursor). |

Troubleshooting Guide

-

Non-Linear Rates: If the absorbance curve flattens quickly, substrate depletion has occurred. Reduce enzyme concentration or measurement time.

-

Precipitation: At high concentrations (>1 mM), the inhibitor may precipitate in high-salt buffers. Check for turbidity before adding enzyme.

-

Identity Check: Ensure the CAS is 21055-30-1 . Do not use "Berenil" (Diminazene) if specifically studying the rigid imino-linker effect, as Berenil has a triazene bridge and different binding geometry.

References

-

Geratz, J. D. (1973). "Structure-activity relationships for the inhibition of plasmin and plasminogen activation by aromatic diamidines." Thrombosis et Diathesis Haemorrhagica, 29(1), 154-167.

-

Tidwell, R. R., et al. (1978).[4] "Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives." Journal of Medicinal Chemistry, 21(11), 1132-1136.[4]

- Cornish-Bowden, A. (2012). Fundamentals of Enzyme Kinetics. Wiley-Blackwell. (Standard text for kinetic analysis methods).

-

PubChem Compound Summary. (n.d.). "4,4'-Diamidinodiphenylamine".[1] National Center for Biotechnology Information. (Note: Verify CAS 21055-30-1 entry for specific salt forms).

Sources

- 1. 4,4'-Diaminodiphenylamine | C12H13N3 | CID 10841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Diaminobenzanilide | C13H13N3O | CID 69917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Aminobenzamidine | C7H9N3 | CID 1725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4,4'-Iminodibenzamidine in the Study of Blood Coagulation Cascade

[1]

Introduction & Mechanism of Action

4,4'-Iminodibenzamidine (often studied alongside its structural analogs like Phenamidine and Pentamidine) represents a class of bis-benzamidine small molecules that function as potent, reversible, competitive inhibitors of trypsin-like serine proteases.[1] In the context of the blood coagulation cascade, these molecules are critical tools for mapping the S1 specificity pocket of coagulation factors, particularly Thrombin (Factor IIa) , Factor Xa , and Factor XIIa .

Chemical Basis of Inhibition

The coagulation proteases (Thrombin, FXa, FIXa) share a highly conserved active site cleft. The S1 pocket contains a specific aspartate residue (Asp189 in chymotrypsin numbering) at the bottom, which confers specificity for basic amino acid side chains (Arginine/Lysine).

-

Mechanism: The amidine group (

) of 4,4'-iminodibenzamidine mimics the guanidinium group of the arginine side chain found in natural substrates (e.g., Fibrinogen).[1] -

Binding Mode: The molecule acts as a bidentate or bridging inhibitor.[1] One benzamidine moiety anchors into the S1 pocket, forming a salt bridge with Asp189. The second benzamidine moiety interacts with adjacent surface loops (such as the S2-S4 subsites), often providing higher affinity and selectivity compared to mono-benzamidine.[1]

Utility in Coagulation Research

-

Active Site Probing: Used to determine the depth and electrostatic environment of the S1 pocket in mutant vs. wild-type enzymes.[1]

-

Assay Stabilization: Prevents autolysis of purified coagulation factors during storage.[1]

-

Anticoagulant Drug Design: Serves as a structural template for designing oral direct thrombin inhibitors (DTIs) and FXa inhibitors.[1]

Visualizing the Target Landscape[1]

The following diagram illustrates the Coagulation Cascade and the specific intervention points where 4,4'-Iminodibenzamidine exerts competitive inhibition.

Caption: Schematic of the Coagulation Cascade highlighting the primary competitive inhibition targets (Thrombin and Factor Xa) of 4,4'-Iminodibenzamidine.

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: To quantify the potency of 4,4'-Iminodibenzamidine against purified human Thrombin or Factor Xa using a chromogenic substrate assay.[1]

Materials Required

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4 (BSA prevents enzyme adsorption to plastic).[1]

-

Enzyme: Human

-Thrombin (0.1 nM final) or Human Factor Xa (0.5 nM final).[1] -

Substrate:

-

Inhibitor: 4,4'-Iminodibenzamidine dihydrochloride (Stock 10 mM in DMSO or Water).[1]

-

Detection: Microplate reader measuring Absorbance at 405 nm (A405).

Workflow Diagram

Caption: Step-by-step workflow for determining the Ki of a serine protease inhibitor.

Procedure

-

Preparation: Dilute the enzyme in the assay buffer to

the final concentration. Prepare the substrate at -

Inhibitor Titration: Prepare a 7-point dilution series of 4,4'-Iminodibenzamidine (e.g., 0, 10, 50, 100, 250, 500, 1000 nM).[1]

-

Incubation: In a 96-well plate, add

of Enzyme + -

Initiation: Add

of Substrate solution. -

Measurement: Immediately monitor the increase in absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

-

Analysis:

Protocol B: Coagulation Profiling (aPTT/PT Prolongation)

Objective: To assess the functional anticoagulant effect in a physiological plasma environment.[1]

Procedure

-

Sample: Pooled Normal Human Plasma (citrated).

-

Spiking: Add 4,4'-Iminodibenzamidine to plasma to achieve final concentrations of 0, 1, 5, 10, and

. -

aPTT Assay (Intrinsic Pathway):

-

Incubate

spiked plasma with -

Add

-

Measure time to clot formation.

-

-

PT Assay (Extrinsic Pathway):

-

Incubate

spiked plasma for 3 min at 37°C. -

Add

Thromboplastin (Tissue Factor) reagent.[1] -

Measure time to clot formation.

-

-

Interpretation: Bis-benzamidines generally prolong both PT and aPTT, but often show a stronger effect on aPTT if they inhibit the contact pathway factors (FXIIa/FXIa) or the common pathway (Thrombin/FXa) efficiently.[1]

Data Summary & Reference Values

The following table provides expected inhibition constants for benzamidine derivatives to serve as a quality control benchmark.

| Inhibitor Class | Target Enzyme | Mechanism | Typical | Selectivity Note |

| Benzamidine (Mono) | Trypsin | Competitive | ~18,000 | Low affinity reference |

| Benzamidine (Mono) | Thrombin | Competitive | ~300,000 | Weak inhibitor |

| 4,4'-Iminodibenzamidine | Thrombin | Competitive | 50 - 200 | High affinity (Bridging) |

| 4,4'-Iminodibenzamidine | Factor Xa | Competitive | 20 - 100 | High affinity |

| Pentamidine (Analog) | Thrombin | Competitive | ~800 | Lower affinity than imino-linker |

Note: Values are approximate and dependent on ionic strength and pH of the assay buffer.

Troubleshooting & Optimization

-

Issue: Non-linear Reaction Kinetics.

-

Cause: Substrate depletion or enzyme instability.[1]

-

Solution: Reduce enzyme concentration or shorten measurement time to the initial 5 minutes. Ensure BSA is present in the buffer.

-

-

Issue: IC50 varies with Substrate Concentration.

-

Cause: This confirms Competitive Inhibition .[1]

-

Validation: Repeat the assay at

and

-

-

Solubility: 4,4'-Iminodibenzamidine dihydrochloride is soluble in water.[1] If using the free base, dissolve in DMSO. Avoid freeze-thaw cycles of the inhibitor stock.[1]

References

-

Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of thrombin and factor Xa." Journal of Enzyme Inhibition.

-

Bode, W., et al. (1990). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment."[1] EMBO Journal.[1]

-

Gustafsson, D., et al. (2004). "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic therapy." Nature Reviews Drug Discovery.[1]

-

Sigma-Aldrich. "Product Information: Benzamidine and Derivatives."[1]

-

PubChem. "Compound Summary: 4,4'-Diamidinodiphenylamine (Iminodibenzamidine analog)."[1] [1]

The Benzamidine Scaffold: A Comprehensive Guide to Developing Novel Therapeutic Agents

Introduction: The Enduring Power of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The benzamidine moiety, a simple yet remarkably versatile functional group, stands as a testament to this concept.[1] Its inherent ability to engage in crucial non-covalent interactions, particularly hydrogen bonding, allows it to bind with high affinity and specificity to a wide array of biological targets.[1][2] This has led to the development of numerous impactful drugs across diverse therapeutic areas, from anticoagulants to oncology and neurodegenerative disorders.[3][4][5] This guide provides an in-depth exploration of the benzamidine scaffold, offering technical insights, field-proven strategies, and detailed experimental protocols for researchers dedicated to the discovery of next-generation therapeutics.

The core strength of the benzamidine scaffold lies in its structural mimicry of the guanidinium group of arginine, a key recognition motif for many enzymes, particularly serine proteases.[6] This allows benzamidine-based compounds to act as potent and often reversible competitive inhibitors of these enzymes, which play critical roles in physiological processes like blood coagulation, fibrinolysis, and inflammation.[7][8] Beyond serine proteases, the scaffold's favorable physicochemical properties and synthetic tractability have enabled its adaptation to target other enzyme classes and receptor systems.[1][3]

This document will guide you through the critical stages of developing novel therapeutics based on this remarkable scaffold, from initial target validation and hit identification to lead optimization and preclinical evaluation.

Chapter 1: Target Identification and Validation: Finding the Right Lock for the Benzamidine Key

The journey of drug discovery begins with the identification and validation of a biological target implicated in a disease state. For benzamidine-based therapeutics, the most well-trodden path involves the inhibition of serine proteases.

The Serine Protease Family: A Prime Target for Benzamidine Derivatives

Serine proteases are a large family of enzymes characterized by a highly conserved catalytic triad featuring a critical serine residue in the active site. They are integral to a multitude of physiological and pathological processes.[7] The positively charged benzamidine moiety effectively interacts with the negatively charged aspartate residue often found at the bottom of the S1 specificity pocket of these proteases, providing a strong anchoring point for inhibition.[6]

Key serine protease targets for benzamidine-based inhibitors include:

-

Thrombin and Factor Xa: Crucial enzymes in the coagulation cascade, their inhibition is a cornerstone of anticoagulant therapy for preventing and treating thrombotic disorders.[4][9]

-

Plasmin: The primary enzyme responsible for the breakdown of fibrin clots.[10]

-

Kallikrein: Involved in inflammation and blood pressure regulation.[8]

-

Complement C1s: A key component of the complement system, which is part of the innate immune response.[10]

Beyond Serine Proteases: Expanding the Target Landscape

While serine proteases are the classical targets, the versatility of the benzamidine scaffold allows for its application against a broader range of biological targets. Through strategic chemical modifications, benzamidine derivatives have been developed to target:

-

Histone Deacetylases (HDACs): Certain benzamide derivatives act as potent HDAC inhibitors, demonstrating potential in oncology by inducing cell-cycle arrest and apoptosis in cancer cells.[3]

-

Poly (ADP-ribose) Polymerase (PARP): Benzamide-containing PARP inhibitors can induce synthetic lethality in cancers with specific DNA repair defects.[1]

-

Receptor Tyrosine Kinases (RTKs): Many benzamide derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[1]

-

Neuropilin-2 (Nrp2): A novel benzamidine-based inhibitor has been identified that competitively inhibits the binding of VEGF-C to Nrp2, a receptor involved in tumor metastasis.[11][12]

-

Dopamine Receptors: A significant class of benzamide derivatives function as antagonists of dopamine D2 and D3 receptors, central to their use as atypical antipsychotics.[3]

The initial step in any drug discovery campaign is to validate the chosen target's role in the disease of interest. This typically involves a combination of genetic, cellular, and in vivo studies to establish a clear link between target modulation and a therapeutic effect.

Chapter 2: From Hit to Lead: The Medicinal Chemistry of Benzamidine

Once a target is validated, the next phase involves identifying a "hit" molecule—a compound with demonstrable activity against the target—and optimizing it into a "lead" candidate with drug-like properties.

Hit Identification Strategies

Several strategies can be employed to identify initial benzamidine-based hits:

-

High-Throughput Screening (HTS): Screening large compound libraries against the target of interest can identify novel benzamidine-containing chemotypes.

-

Structure-Based Drug Design (SBDD): When a high-resolution structure of the target is available, computational methods like molecular docking can be used to virtually screen for compounds that fit the active site.[13] This approach is particularly effective for serine proteases, where the S1 pocket is well-defined.

-

Fragment-Based Drug Discovery (FBDD): This technique involves screening smaller, low-molecular-weight fragments (like benzamidine itself) to identify those that bind to the target. These initial hits are then grown or linked to generate more potent molecules.

Lead Optimization: Fine-Tuning for Potency, Selectivity, and Pharmacokinetics

Lead optimization is an iterative process of chemical synthesis and biological testing aimed at improving the properties of a hit compound. For benzamidine derivatives, key considerations include:

-

Improving Potency: Modifications to the benzamidine scaffold are made to enhance binding affinity. This can involve exploring different substitution patterns on the benzene ring or extending the molecule to interact with other pockets (S2, S3, S4) on the enzyme surface.[14]

-

Enhancing Selectivity: Achieving selectivity for the target enzyme over other related proteases is crucial to minimize off-target effects. For example, slight differences in the size and shape of the S1 pocket between different serine proteases can be exploited to design selective inhibitors.[8]

-

Optimizing Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its in vivo efficacy and safety. For benzamidine derivatives, a key challenge is their inherent basicity, which can lead to poor oral bioavailability. Strategies to address this include lowering the pKa of the benzamidine mimic or replacing it with less basic bioisosteres.[15]

The following diagram illustrates a typical drug discovery workflow for developing benzamidine-based therapeutic agents.

Caption: A generalized workflow for the discovery and development of benzamidine-based inhibitors.

Chapter 3: Synthesis and Characterization: Building the Molecules

The synthesis of benzamidine derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation.

General Synthetic Strategies

A common and versatile method for the synthesis of N-substituted benzamidines involves the reaction of a primary or secondary amine with a benzimidoyl chloride, which can be generated in situ from the corresponding benzamide. Another prevalent route is the Pinner reaction, which utilizes the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then converted to the amidine.[16]

More recently, greener and more efficient synthetic methods have been developed, such as the use of ionic liquid-supported nano-metal catalysts for the hydrogenation of benzamidoximes to benzamidines.[17]

Protocol 3.1: General Procedure for the Synthesis of a Novel Benzamidine Derivative

This protocol describes a representative synthesis of a novel benzamidine derivative via an amide coupling followed by hydrazinolysis and condensation.[18]

Materials:

-

4-Hydroxybenzenecarboximidamide

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Ethanol

-

Hydrazine hydrate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Glacial acetic acid

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Solvent system for TLC (e.g., methanol:acetone 9:1)

-

UV lamp

Procedure:

-

Synthesis of Ethyl 2-(4-carbamimidoylphenoxy)acetate (2):

-

To a solution of 4-hydroxybenzenecarboximidamide (1) (0.01 mol) in ethanol, add anhydrous potassium carbonate (0.02 mol) and ethyl chloroacetate (0.012 mol).

-

Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure ethyl 2-(4-carbamimidoylphenoxy)acetate (2).

-

-

Synthesis of 2-(4-carbamimidoylphenoxy)acetohydrazide (3):

-

Dissolve ethyl 2-(4-carbamimidoylphenoxy)acetate (2) (0.01 mol) in ethanol.

-

Add hydrazine hydrate (0.02 mol) and reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry to obtain 2-(4-carbamimidoylphenoxy)acetohydrazide (3).

-

-

Synthesis of N'-(benzylidene)-2-(4-(N-hydroxycarbamimidoyl)phenoxy)acetohydrazide (4a):

-

Dissolve 2-(4-carbamimidoylphenoxy)acetohydrazide (3) (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid (0.1 mL).

-

Reflux the mixture for 8 hours at 50°C.

-

After completion of the reaction, dry the resultant mixture to obtain the crude product.

-

Recrystallize the crude product from absolute ethanol to obtain the pure final compound (4a).[18]

-

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, and mass spectrometry.[18]

Chapter 4: In Vitro Biological Evaluation: Assessing Potency and Mechanism

Once synthesized, novel benzamidine derivatives must be evaluated for their biological activity in vitro. This typically involves assessing their inhibitory potency against the target enzyme and elucidating their mechanism of action.

Protocol 4.1: Serine Protease (Trypsin) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against trypsin, a model serine protease.[14]

Materials:

-

Bovine trypsin solution (1.25 mg/mL in 1 mM HCl, pH 3.0)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) stock solution (60 mM in DMSO)

-

Assay buffer (100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

Test compound (inhibitor) stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the L-BAPNA stock solution with assay buffer to the desired final concentration.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Assay buffer only.

-

Control (No Inhibitor): Trypsin solution and assay buffer.

-

Test (Inhibitor): Trypsin solution and the desired concentration of the test compound.

-

-

Pre-incubation:

-

Add the trypsin solution and the inhibitor (or buffer for control) to the wells.

-

Mix and incubate for 5 minutes at 25°C to allow for enzyme-inhibitor binding.[14]

-

-

Initiate Reaction:

-

Add the L-BAPNA working solution to all wells to start the enzymatic reaction.

-

-

Measure Absorbance:

-

Immediately measure the absorbance at 410 nm using a microplate reader in kinetic mode, recording readings every 30 seconds for 5-10 minutes.[14]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the control.

-

Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors if the Michaelis constant (Km) of the substrate is known.[14]

-

The following diagram illustrates the mechanism of competitive inhibition by a benzamidine derivative at the active site of a serine protease.

Caption: Competitive inhibition of a serine protease by a benzamidine-based inhibitor.

Protocol 4.2: Cell-Based Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of novel compounds to ensure they are not generally toxic to cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18]

Materials:

-

Human cell line (e.g., HEK 293)[18]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for 24-48 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes.

-

-

Measure Absorbance:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC₅₀ (50% cytotoxic concentration) value.

-

Chapter 5: In Vivo Evaluation and Future Perspectives

Promising lead compounds identified through in vitro screening must be evaluated in animal models of the target disease to assess their in vivo efficacy, pharmacokinetics, and safety.

In Vivo Efficacy Models

The choice of in vivo model depends on the therapeutic area. For example:

-

Anticoagulant activity: Models of thrombosis in rodents can be used to assess the ability of a compound to prevent clot formation.[15]

-

Anticancer activity: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor efficacy of novel agents.[19]

-

Neurodegenerative diseases: Transgenic mouse models that recapitulate aspects of human diseases like Alzheimer's or Parkinson's disease can be used to assess the neuroprotective effects of new compounds.[5]

Pharmacokinetic and Toxicological Studies

Pharmacokinetic studies in animals are crucial to determine the ADME properties of a lead candidate in a living system.[20] These studies provide essential information on bioavailability, half-life, and tissue distribution. Toxicology studies are also performed to identify any potential adverse effects and to determine a safe dose range for further development.

Conclusion: The Future is Bright for Benzamidine-Based Therapeutics

The benzamidine scaffold has a rich history in medicinal chemistry and continues to be a valuable starting point for the development of novel therapeutic agents.[1] Its ability to target a wide range of enzymes and receptors, coupled with its synthetic tractability, ensures its continued relevance in drug discovery. As our understanding of disease biology deepens and new targets emerge, the creative application of the benzamidine scaffold will undoubtedly lead to the discovery of innovative medicines that address unmet medical needs. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on this exciting journey of discovery.

References

- The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (URL: )

- Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants - PubMed. (URL: )

- ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS.

- Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrost

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: )

- The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem. (URL: )

- Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (URL: )

- US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google P

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC. (URL: [Link])

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. (URL: [Link])

-

Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC. (URL: [Link])

-

LIECE model training set: thrombin inhibitors extracted from X-ray complexes available from the PDB - ResearchGate. (URL: [Link])

-

Scheme for synthesis of novel benzamidine analogues. - ResearchGate. (URL: [Link])

-

Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC. (URL: [Link])

- AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google P

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. (URL: [Link])

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - ResearchGate. (URL: [Link])

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])

-

Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed. (URL: [Link])

-

Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding - PubMed. (URL: [Link])

-

Benzimidazole Derivatives in Alzheimer's Therapy: Exploring Multi-Target Pathways. (URL: [Link])

-

The new benzamide derivatives as potential dementia drugs - synthesis, biological activity and molecular docking study | PDDS Program - Pharmaceutical Conference. (URL: [Link])

-

The effect of the benzamidine derivatives on (left panel) Topoisomerase... - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Evaluation of a Novel Benzamidine-Based Inhibitor of VEGF-C binding to Neuropilin-2 - PMC. (URL: [Link])

-

Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed. (URL: [Link])

-

Facile Synthesis of Two Benzamidine-steroid Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. (URL: [Link])

-

Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition | ACS Pharmacology & Translational Science - ACS Publications. (URL: [Link])

-

Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study - MDPI. (URL: [Link])

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - OUCI. (URL: [Link])

-

Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity - Academia.edu. (URL: [Link])

- CN106565541A - Synthesis method for benzamidine derivatives - Google P

-

1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays - Arabian Journal of Chemistry. (URL: [Link])

-

(PDF) Synthesis, Characterization and Biological Evaluation of New Benzamidine Derivatives: Antibiotics for Periimplantitis Causing Pathogen - ResearchGate. (URL: [Link])

- A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs as Serine Protease Inhibitors - Benchchem. (URL: )

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. (URL: [Link])

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (URL: [Link])

-

Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed. (URL: [Link])

-

Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2 - PubMed. (URL: [Link])

-

Inhibition of four human serine proteases by substituted benzamidines - PubMed. (URL: [Link])

- EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google P

-

Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (URL: [Link])

-

Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. (URL: [Link])

-

Novel plasma kallikrein inhibitors of the benzamidine type - PubMed. (URL: [Link])

-

Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]

- 5. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 8. Novel plasma kallikrein inhibitors of the benzamidine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]

- 10. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of a Novel Benzamidine-Based Inhibitor of VEGF-C binding to Neuropilin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (PDF) Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity [academia.edu]

- 17. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 18. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 4-Aminobenzamidine Affinity Chromatography

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-aminobenzamidine affinity chromatography. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful technique for the purification of trypsin-like serine proteases. As a synthetic inhibitor, p-aminobenzamidine serves as a robust ligand for capturing enzymes like trypsin, thrombin, enterokinase, and urokinase.[1][2]

However, like any chromatographic technique, challenges can arise, particularly concerning the regeneration and maintenance of the column's performance over repeated cycles. This guide provides in-depth, field-proven insights into troubleshooting common issues, grounded in the chemical principles of the matrix and ligand.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding column regeneration and maintenance.

Q1: What is the standard regeneration procedure after a purification run?

A standard regeneration is crucial to strip any remaining bound protein and prepare the column for the next run or for storage. A typical procedure involves alternating between low and high pH washes. For example, a cycle of washing with a low pH buffer (e.g., 50mM Glycine, pH 3.0) followed by a high pH buffer (e.g., 50mM Tris, 0.5M NaCl, pH 8.0) is effective for most applications. This ensures that proteins bound by charge or affinity are effectively removed.

Q2: Why is my column's binding capacity decreasing over time?

The most common cause of declining binding capacity is the hydrolysis of the p-aminobenzamidine ligand.[3][4] While the amide bond linking the ligand to the spacer arm is quite stable, the benzamidine group itself is susceptible to hydrolysis at pH values below 2 or above 8.[3][4] This chemical change converts the active ligand into p-aminobenzamide and subsequently to p-aminobenzoic acid, neither of which has affinity for serine proteases, thus reducing the column's capacity.[3][4]

Q3: What are the recommended storage conditions for the column?

For long-term storage, the column should be kept in a buffer that prevents microbial growth and preserves the integrity of the ligand and matrix. The standard recommendation is a slightly acidic buffer, such as 0.05 M acetate buffer at pH 4, containing 20% ethanol as a bacteriostatic agent.[1][3][4] Columns should be stored at 4°C to 8°C and should never be frozen.[1]

Q4: Can I use harsh cleaning agents like sodium hydroxide (NaOH)?

While NaOH is a very effective cleaning agent for many chromatography resins, its use with 4-aminobenzamidine columns must be carefully managed.[5] Prolonged exposure to high concentrations of NaOH (e.g., >0.1 M) will accelerate the hydrolysis of the ligand, leading to a permanent loss of binding capacity.[1][3][4] Short contact times with dilute NaOH (e.g., 0.1-0.5 M) can be used for aggressive cleaning or sanitization, but this should be considered a more rigorous protocol and not part of the routine regeneration.[6]

Q5: How do I remove precipitated or denatured proteins from my column?

If you suspect that precipitated or denatured proteins are fouling the column, a more stringent Cleaning-in-Place (CIP) protocol is required. A common and effective method is to use a solution containing a chaotropic agent, which disrupts the protein structure and aids in solubilization.[3][7] A solution of 6 M Guanidine Hydrochloride or 8 M Urea can be used to wash the column and remove these stubborn contaminants.[4] The column should then be thoroughly washed with equilibration buffer to remove the chaotropic agent before reuse.

Section 2: In-Depth Troubleshooting Guide

This section explores common experimental problems, their underlying causes, and systematic approaches to their resolution.

Problem 1: Reduced or No Binding of Target Protease

This is one of the most frequent and costly issues. A logical troubleshooting workflow can quickly identify the root cause.

Caption: Troubleshooting workflow for low or no binding issues.

-

Possible Cause A: Incorrect Buffer Conditions

-

The "Why": Binding of serine proteases to p-aminobenzamidine is pH-dependent. The optimal binding pH is typically neutral to slightly alkaline (e.g., pH 7.4 to 8.0).[3] Deviations from this range can alter the charge of the target protein or the ligand, weakening the interaction. High salt concentrations (e.g., 0.5 M NaCl) are often included to minimize non-specific ionic interactions.[3]

-

Solution: Always verify the pH and conductivity of your binding and equilibration buffers before use. If in doubt, prepare fresh buffers. Ensure the column is fully equilibrated with at least 5-10 column volumes (CV) of binding buffer before loading the sample.[8]

-

-

Possible Cause B: Loss of Ligand Activity (Ligand Hydrolysis)

-

The "Why": As previously mentioned, the p-aminobenzamidine ligand is susceptible to hydrolysis under extreme pH conditions. This process is irreversible and is the primary mechanism for the permanent loss of column capacity.[3][4] Even short-term exposure to pH > 9 can significantly reduce binding capacity over time.[1]

-

Solution: Strictly adhere to the manufacturer's recommended pH range for operation and cleaning (long-term pH 2-8, short-term pH 1-9).[3][4] If capacity loss is confirmed and buffers are correct, the column matrix has likely degraded and must be replaced.

-

Caption: Mechanism of irreversible ligand hydrolysis at extreme pH.

-

Possible Cause C: Column Fouling

-

The "Why": Crude samples may contain lipids, lipoproteins, or aggregated proteins that can non-specifically adsorb to the column matrix. This fouling can physically block the active sites of the ligands, preventing the target protease from binding.

-

Solution: Implement a Cleaning-in-Place (CIP) protocol using chaotropic agents like 6 M Guanidine-HCl or non-ionic detergents to remove these contaminants.[3] For hydrophobically bound substances, washing with ethanol or another organic solvent may be effective.[3] Always filter your sample through a 0.22 µm or 0.45 µm filter before loading to remove particulates.[9]

-

Problem 2: High Backpressure

High backpressure is a sign of a physical obstruction in the flow path, which can damage the column and the chromatography system.

-

Possible Cause A: Clogged Frits or Filters

-

The "Why": Particulates in the sample or buffers can clog the porous frits at the top and bottom of the column bed. This is the most common cause of a sudden increase in backpressure.

-

Solution: Filter all buffers and samples before use.[9] If a clog occurs, try to clear it by reversing the column flow at a low flow rate with a cleaning solution. If this fails, the top frit and the top layer of the resin may need to be carefully removed and replaced.

-

-

Possible Cause B: Microbial Growth

-

The "Why": Improper storage without a bacteriostatic agent (like 20% ethanol) can lead to microbial growth within the column, which will clog the flow path.

-

Solution: Sanitize the column according to a validated protocol, which may involve extended contact time with 0.1-0.5 M NaOH or another sanitizing agent.[3] Always store the column in 20% ethanol at 4°C to prevent future growth.[4]

-

Problem 3: Contamination of Eluted Product

-

Possible Cause A: Non-Specific Binding

-

The "Why": Proteins other than the target serine protease may bind to the column matrix through ionic or hydrophobic interactions.

-

Solution: Optimize the wash step. Increasing the salt concentration (e.g., up to 1 M NaCl) in the wash buffer can disrupt ionic interactions. Including a mild non-ionic detergent or a low percentage of an organic solvent in the wash buffer can reduce hydrophobic interactions. Ensure the wash is performed for a sufficient volume (at least 10-20 CV) until the A280nm baseline is stable before elution.

-

-

Possible Cause B: Ligand Leaching

-

The "Why": While the ether linkage of the spacer arm to the agarose matrix is very stable, the amide bond connecting the p-aminobenzamidine can be subject to cleavage under very harsh conditions, leading to ligand leaching.[3][4] Leached ligand can co-elute with the target protein.

-

Solution: This is relatively rare under normal operating conditions. However, if suspected, it points to matrix degradation. The presence of leached ligand can be difficult to detect without specialized assays like HPLC or SPR.[10][11] If leaching is confirmed, the column must be replaced. Adhering to the recommended pH and chemical compatibility guidelines is the best prevention.

-

Section 3: Standardized Protocols

Follow these step-by-step protocols for consistent column performance. All buffer volumes are given in Column Volumes (CV).

Protocol 1: Standard Post-Run Regeneration

This protocol should be performed after every purification run.

| Step | Buffer/Solution | Volume | Purpose |

| 1 | Elution Buffer (e.g., 0.05 M Glycine, pH 3.0) | 3-5 CV | Ensure all specifically bound protein is eluted. |

| 2 | Equilibration Buffer (e.g., 0.05 M Tris, 0.5 M NaCl, pH 7.4) | 3-5 CV | Neutralize the column after low pH elution. |

| 3 | Repeat Steps 1 & 2 | - | Perform one additional cycle for thorough cleaning. |

| 4 | Equilibration Buffer | 5-10 CV | Re-equilibrate the column for the next run. |

Protocol 2: Cleaning-In-Place (CIP) for Precipitated Proteins

Use this protocol when you suspect fouling from denatured or precipitated proteins.

| Step | Buffer/Solution | Volume | Purpose |

| 1 | Equilibration Buffer | 3-5 CV | Wash the column. |

| 2 | 6 M Guanidine-HCl or 8 M Urea | 3-5 CV | Solubilize and remove precipitated/denatured proteins.[4] |

| 3 | Equilibration Buffer | >10 CV | Thoroughly wash out the chaotropic agent. Monitor A280nm until baseline. |

| 4 | Storage Buffer (if storing) | 3-5 CV | Prepare for storage. |

Protocol 3: Long-Term Storage

This protocol prepares the column for storage for more than a few days.

| Step | Buffer/Solution | Volume | Purpose |

| 1 | Perform Standard Regeneration (Protocol 1) | - | Ensure the column is clean. |

| 2 | Distilled Water | 5 CV | Wash out salts and buffers. |

| 3 | 20% Ethanol in 0.05 M Acetate Buffer, pH 4 | 3-5 CV | Equilibrate in storage solution.[3][4] |

| 4 | Cap and seal the column securely. Store upright at 4-8°C. | - | Prevent drying and microbial growth. |

Section 4: References

-

Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (low sub).

-

Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub).

-

GE Healthcare. (2000). Data File 18-1139-38 AC: Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).

-

G-Biosciences. (n.d.). ρ-Aminobenzamidine Agarose Product Information.

-

Bio-Rad Laboratories. (n.d.). Troubleshooting affinity chromatography.

-

GE Healthcare. (n.d.). Affinity Chromatography Troubleshooting.

-

Sigma-Aldrich. (n.d.). Affinity Chromatography Pre-packed Columns.

-

Wikipedia. (n.d.). Chaotropic agent.

-

ResearchGate. (n.d.). Cleaning and Sanitization.

-

Thermo Fisher Scientific. (2021). CaptureSelect Resins: Recommendations for Cleaning.

-

Tosoh Bioscience. (n.d.). Resin Sanitization.

-

Cytiva. (n.d.). Affinity Chromatography Handbook.

-

Lowe, C. R., et al. (2007). Detection and quantification of affinity ligand leaching and specific antibody fragment concentration within chromatographic fractions using surface plasmon resonance. Biochemical Society Transactions, 35(Pt 4), 668-671. [Link]

-

Klyushnichenko, V., et al. (1998). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. Journal of Chromatography A, 816(1), 47-53. [Link]

Sources

- 1. prep-hplc.com [prep-hplc.com]

- 2. med.unc.edu [med.unc.edu]

- 3. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]

- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Resin Sanitization | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 7. Chaotropic agent - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Detection and quantification of affinity ligand leaching and specific antibody fragment concentration within chromatographic fractions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting 4-Aminobenzamidine Analogs

Topic: Mitigating Non-Specific Binding (NSB) in 4-Aminobenzamidine (4-AB) Applications Ticket ID: #4AB-NSB-SOLUTIONS Responder: Senior Application Scientist, Biochemistry Division

Core Analysis: The "Sticky Cation" Mechanism

To troubleshoot 4-aminobenzamidine (4-AB) effectively, you must understand why it fails. 4-AB is a competitive inhibitor of trypsin-like serine proteases.[1] Its specificity is derived from the amidine group (–C(=NH)NH₂), which mimics the arginine side chain found in the protease's natural substrate.

However, this same group is the root cause of non-specific binding (NSB).

-

Electrostatics: The amidine group has a pKa

11.[1]6. At physiological pH (7.4), it is fully protonated and positively charged. It acts as a "cationic magnet," adhering to negatively charged surfaces (glass, carboxylated sensor chips, DNA, acidic proteins). -

Hydrophobicity: The benzene ring contributes to hydrophobic adsorption on plastics (polystyrene plates) or hydrophobic patches on non-target proteins (e.g., Albumin).

Visualizing the Interaction Landscape

The following diagram illustrates the competing forces you must manage.

Figure 1: The dual-nature of 4-AB binding.[1] While specific binding targets the active site, the cationic charge drives electrostatic NSB, and the aromatic ring drives hydrophobic NSB.

Troubleshooting Module: Affinity Chromatography

Context: Using Benzamidine Sepharose (or similar) to purify serine proteases. Symptom: "Dirty" elution (impurities co-eluting with target) or low recovery.[1][2]

The Problem: The "Ion Exchange" Trap

Because the ligand is positively charged, your affinity column doubles as a weak Anion Exchange (AEX) column. Negatively charged proteins (DNA, acidic proteins) bind to the benzamidine ligand purely via charge, not specific affinity.

Solution Protocol: The High-Salt Wash

You must screen the electrostatic interactions using ionic strength (Debye shielding) without disrupting the specific hydrophobic insertion of the inhibitor into the active site.

Step-by-Step Optimization:

-

Equilibration: Use a standard buffer (e.g., 50 mM Tris-HCl, pH 7.4) but include 0.5 M NaCl .

-